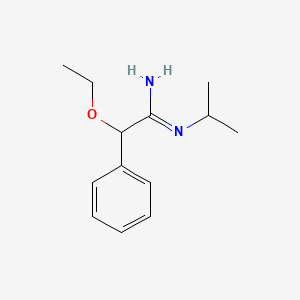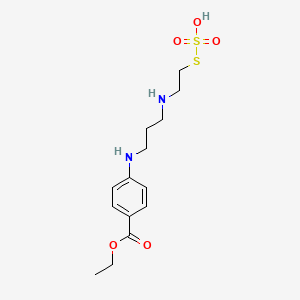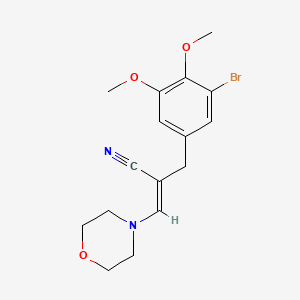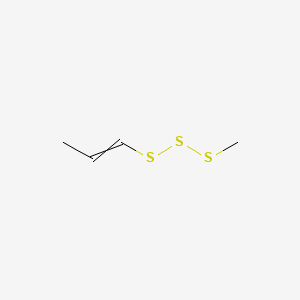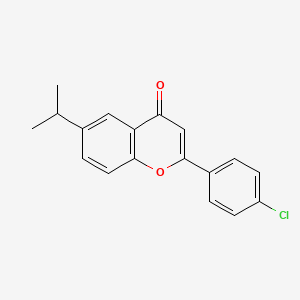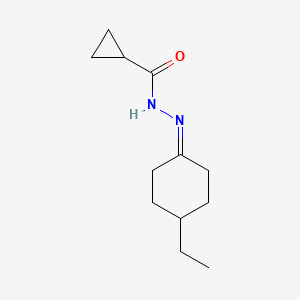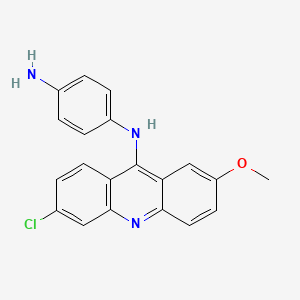
N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine is a chemical compound that belongs to the class of acridines Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine typically involves the reaction of 6,9-dichloro-2-methoxyacridine with benzene-1,4-diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6,9-Dichloro-2-methoxyacridine and benzene-1,4-diamine.
Reaction Conditions: The reaction is typically performed in a suitable solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification methods is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted acridine derivatives.
Wissenschaftliche Forschungsanwendungen
N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial agent and its ability to interact with DNA.
Biological Research: It is used as a fluorescent probe for studying DNA interactions and cellular imaging.
Materials Science: The compound is explored for its potential use in organic electronics and photonics due to its unique optical properties.
Wirkmechanismus
The mechanism of action of N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting processes such as transcription and replication . This intercalation can lead to the formation of DNA adducts, which are studied for their potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinacrine: A related acridine compound known for its antimalarial and antiparasitic properties.
9-Aminoacridine: Another acridine derivative used in biological research for its DNA-binding properties.
Uniqueness
N1-(6-Chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro and methoxy groups enhances its ability to interact with biological targets and makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C20H16ClN3O |
|---|---|
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
4-N-(6-chloro-2-methoxyacridin-9-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C20H16ClN3O/c1-25-15-7-9-18-17(11-15)20(23-14-5-3-13(22)4-6-14)16-8-2-12(21)10-19(16)24-18/h2-11H,22H2,1H3,(H,23,24) |
InChI-Schlüssel |
RJCVPTNTFHHQJG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC=C(C=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


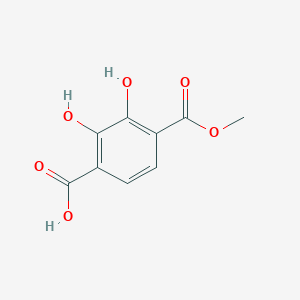
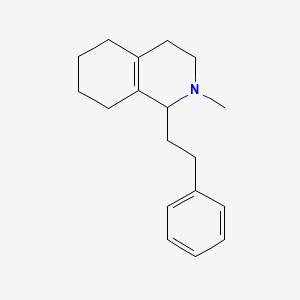
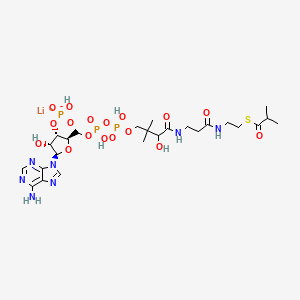
![(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13825901.png)

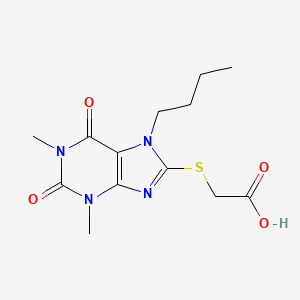

![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide](/img/structure/B13825926.png)
